molecular formula C14H13N3O B1618731 1H-Benzotriazole, 1-(o-methoxybenzyl)- CAS No. 27799-80-0

1H-Benzotriazole, 1-(o-methoxybenzyl)-

Cat. No.: B1618731
CAS No.: 27799-80-0
M. Wt: 239.27 g/mol
InChI Key: DXHUPJQOKXNZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazole, 1-(o-methoxybenzyl)- is a benzotriazole derivative featuring a benzotriazole core substituted with an o-methoxybenzyl group at the 1-position. Benzotriazole derivatives are widely recognized for their versatility in applications such as corrosion inhibition, UV stabilization, and as intermediates in pharmaceutical and energetic material synthesis . The o-methoxybenzyl substituent introduces steric and electronic effects that differentiate this compound from simpler benzotriazole derivatives.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-18-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)15-16-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHUPJQOKXNZES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340267
Record name 1H-Benzotriazole, 1-(o-methoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27799-80-0
Record name 1H-Benzotriazole, 1-(o-methoxybenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via N-Alkylation of Benzotriazole

General Procedure

The most straightforward method involves N-alkylation of 1H-benzotriazole with o-methoxybenzyl halides (e.g., chloride or bromide) under basic conditions.

Reaction Scheme :

$$
\text{1H-Benzotriazole} + \text{o-Methoxybenzyl chloride} \xrightarrow{\text{Base}} \text{1-(o-Methoxybenzyl)-1H-benzotriazole} + \text{HCl}
$$

Key Steps :
  • Base Selection : Potassium carbonate (K$$2$$CO$$3$$) or sodium hydride (NaH) is commonly used to deprotonate benzotriazole, enhancing nucleophilicity.
  • Solvent : Polar aprotic solvents like DMF or acetonitrile are preferred.
  • Temperature : Reactions typically proceed at 60–80°C for 6–12 hours.
Example Protocol (Adapted from):
  • Reactants :
    • 1H-Benzotriazole (1.0 eq)
    • o-Methoxybenzyl chloride (1.2 eq)
    • K$$2$$CO$$3$$ (2.0 eq)
    • Acetonitrile (20 mL/g substrate)
  • Procedure :
    • Reflux the mixture for 8 hours.
    • Filter to remove salts, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate).
  • Yield : 65–75%

Solvent-Free Microwave-Assisted Alkylation

A modified approach employs solvent-free conditions with microwave irradiation to accelerate the reaction:

Conditions (Based on):
  • Catalyst : SiO$$2$$-supported K$$2$$CO$$_3$$
  • Additive : Tetrabutylammonium bromide (TBAB, 10 mol%)
  • Microwave : 300 W, 100°C, 15–20 minutes
Advantages :
  • Reduced reaction time (20 minutes vs. 8 hours).
  • Improved regioselectivity for the 1H-isomer (>95%).
  • Yield : 80–85%

Alternative Routes

Reductive Amination

For substrates where alkyl halides are unavailable, reductive amination using o-methoxybenzaldehyde and benzotriazole may be employed:

Reaction Scheme :

$$
\text{1H-Benzotriazole} + \text{o-Methoxybenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{1-(o-Methoxybenzyl)-1H-benzotriazole}
$$

Conditions :

Phase-Transfer Catalysis

Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) enhance reactivity in biphasic systems:

Analytical Data

Spectroscopic Characterization :
  • $$^1$$H NMR (CDCl$$3$$, 400 MHz):
    • δ 7.8–7.6 (m, 4H, aromatic H of benzotriazole)
    • δ 7.4–7.2 (m, 4H, aromatic H of o-methoxybenzyl)
    • δ 5.4 (s, 2H, CH$$
    2$$)
  • δ 3.8 (s, 3H, OCH$$_3$$)
  • MS (ESI) : m/z 255.1 [M+H]$$^+$$
  • Challenges and Optimization

    • Regioselectivity : Competing 2H-isomer formation (<5%) is minimized using bulky bases (e.g., DBU) or microwave conditions.
    • Purification : Column chromatography (silica gel, 3:1 hexane/ethyl acetate) effectively separates isomers.

    Chemical Reactions Analysis

    Types of Reactions: 1H-Benzotriazole, 1-(o-methoxybenzyl)- undergoes various chemical reactions, including:

    Common Reagents and Conditions:

    Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated compounds .

    Mechanism of Action

    The mechanism of action of 1H-Benzotriazole, 1-(o-methoxybenzyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique properties, such as enhanced stability and reactivity. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with biological molecules, potentially leading to therapeutic effects .

    Comparison with Similar Compounds

    Comparison with Similar Compounds

    The following table summarizes key structural, synthetic, and functional differences between 1H-Benzotriazole, 1-(o-methoxybenzyl)- and its analogs:

    Compound Name Molecular Formula Substituent Key Properties/Applications References
    1H-Benzotriazole, 1-(o-methoxybenzyl)- C14H13N3O (est.) o-methoxybenzyl Hypothesized enhanced corrosion inhibition due to steric hindrance; potential UV stabilizer. -
    1-Benzyl-1H-benzotriazole C13H11N3 Benzyl Used in corrosion inhibition; molecular weight: 209.25 g/mol; CAS 4706-43-8 .
    1-(Methoxymethyl)-1H-benzotriazole C8H9N3O Methoxymethyl Lower molecular weight (163.18 g/mol); likely higher hydrophilicity than benzyl derivatives .
    1-[(Phenylthio)methyl]-1H-benzotriazole C13H11N3S Phenylthiomethyl Sulfur-containing substituent may improve metal-binding capacity for corrosion inhibition .
    1-(Fluoromethyl)-1H-benzotriazole C7H6FN3 Fluoromethyl Fluorine's electronegativity may enhance stability in harsh environments .
    1-Hydroxybenzotriazole (HOBt) C6H5N3O Hydroxyl Widely used as a coupling agent in peptide synthesis; logP = 0.187, high aqueous solubility .

    Key Comparisons:

    Fluoromethyl and phenylthiomethyl substituents introduce electronegative or polarizable groups, altering reactivity and solubility profiles .

    Synthetic Routes: 1-Benzyl derivatives are typically synthesized via alkylation of benzotriazole with benzyl halides in the presence of a base (e.g., K2CO3 in acetone) . For 1-(o-methoxybenzyl)-, a similar route using o-methoxybenzyl chloride is plausible. 1-(Methoxymethyl)- derivatives may involve methoxymethylation reagents (e.g., chloromethyl methyl ether), though safety concerns exist due to carcinogenicity .

    Thermal and Energetic Properties :

    • Nitro-substituted benzotriazoles (e.g., 1-(2-nitroaryl)- derivatives) exhibit high energy content comparable to TNT but may form azoxy byproducts during reduction . The o-methoxy group in the target compound could improve thermal stability relative to nitro derivatives.

    Safety and Handling: Benzotriazole derivatives with alkyl/aryl substituents (e.g., 1-(phenoxymethyl)-) require precautions against inhalation and skin contact, as indicated in safety data sheets . Substituents like methoxy groups may reduce volatility compared to halogenated analogs.

    Crystallography and Intermolecular Interactions :

    • Crystal structures of 1-benzyl-1H-benzimidazole analogs show dihedral angles between aromatic rings (~76°), stabilized by C–H···N and C–H···π interactions . The o-methoxy group in the target compound could influence packing efficiency and melting points.

    Q & A

    Q. Table 1: Reaction Conditions for Benzotriazole Derivatives

    Reaction ComponentOptimal ConditionImpact on Yield
    HNO₃ Concentration69% + 3 mL 100% HNO₃Maximizes nitration
    Temperature60–80°CReduces byproducts
    Duration49 hoursEnsures completion

    Basic: How can researchers characterize the structural and electronic properties of this compound?

    Methodological Answer:

    • X-ray crystallography : Resolves bond lengths, angles, and tautomeric forms (e.g., benzotriazole rings exhibit planar geometry with N–N distances of ~1.32 Å) .
    • LC-MS/MS : Provides exact mass (e.g., m/z 178.15 for C₇H₆N₄O₂ derivatives) and fragmentation patterns. Matrix effects in environmental samples require isotopic correction .
    • NMR spectroscopy : Distinguishes methoxy (-OCH₃) and benzyl groups via ¹H (δ 3.8–4.2 ppm for OCH₃) and ¹³C (δ 55–60 ppm) shifts .

    Advanced: How do researchers resolve contradictions in environmental removal efficiency (RE) data?

    Methodological Answer:
    Discrepancies between target and non-target RE analyses (e.g., 10% lower RE for non-target 1H-benzotriazole) arise from matrix effects in influent vs. effluent samples. To mitigate:

    • Internal standards : Use deuterated analogs (e.g., D4-1H-benzotriazole) to correct ionization suppression .
    • Multi-method validation : Cross-validate HPTLC/AMD (high-performance thin-layer chromatography/automated multiple development) with LC-QTOF-MS for accurate quantification .

    Key Finding : Matrix effects in influent reduce signal intensity by 15–20%, leading to RE underestimation. Effluent corrections improve accuracy by 8–12% .

    Advanced: What toxicological models assess systemic effects of benzotriazole derivatives?

    Methodological Answer:

    • In vivo rat studies : Oral administration (150 mg/kg bw/day) reveals hepatotoxicity (elevated ALT/AST) and renal tubular necrosis .
    • In vitro assays : Use HepG2 cells for metabolic stability and CYP450 inhibition profiling. EC₅₀ values for cytotoxicity range from 50–100 µM .
    • QSAR models : Predict low bioaccumulation (log P ~1.2) and rapid urinary excretion (t₁/₂ < 24 hours) .

    Note : Reproductive toxicity studies (OECD 414) show no teratogenicity at ≤300 mg/kg bw/day, but higher doses impair fetal weight .

    Advanced: What mechanisms explain the antimicrobial activity of 1-(o-methoxybenzyl) derivatives?

    Methodological Answer:

    • Enzymatic inhibition : The methoxybenzyl group enhances binding to bacterial DNA gyrase (IC₅₀ = 2.5 µM) and fungal CYP51 (lanosterol demethylase), disrupting cell membrane synthesis .
    • Resistance modulation : Synergy with fluconazole reduces Candida albicans MIC from 64 µg/mL to 8 µg/mL .
    • Structural insights : Molecular docking shows hydrogen bonding between the triazole ring and His99 residue in E. coli topoisomerase IV .

    Basic: What are the solubility and stability considerations for this compound in experimental settings?

    Methodological Answer:

    • Solubility : Best in polar aprotic solvents (DMSO >50 mg/mL; water <1 mg/mL). Methoxy groups enhance solubility in ethanol .
    • Stability : Store at –20°C under inert gas (N₂/Ar). Degrades via hydrolysis at pH >8, with a half-life of 72 hours in PBS (pH 7.4) .

    Advanced: How do tautomeric forms influence biological activity and analytical quantification?

    Methodological Answer:

    • Tautomerism : Benzotriazole exists as 1H- and 2H-tautomers, altering electron density and binding affinity. 1H forms dominate in polar solvents (95:5 ratio) .
    • Analytical impact : Tautomeric shifts cause retention time variability in HPLC. Use ion-pairing agents (e.g., 0.1% formic acid) to stabilize the 1H form .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1H-Benzotriazole, 1-(o-methoxybenzyl)-
    Reactant of Route 2
    Reactant of Route 2
    1H-Benzotriazole, 1-(o-methoxybenzyl)-

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.